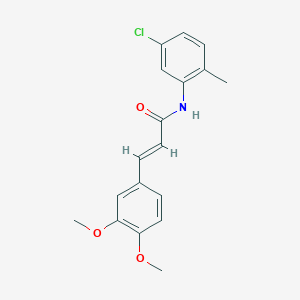
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CDMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as acrylamides, which are widely used in various fields such as polymer chemistry, drug discovery, and biotechnology.
作用机制
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide inhibits the activity of PRMT5 by binding to its active site and preventing the transfer of methyl groups to its substrates. This leads to the accumulation of unmethylated proteins, which disrupts various cellular processes and induces cell death. Furthermore, N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in various cancer cell lines such as breast, lung, and prostate cancer cells. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CDMAP has been shown to induce autophagy, a process that plays a crucial role in cellular homeostasis and the clearance of damaged cellular components.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of PRMT5, which makes it an excellent chemical probe for studying the role of PRMT5 in various cellular processes. Furthermore, it has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical studies. However, one of the limitations of CDMAP is its poor solubility in water, which limits its use in some experimental settings.
未来方向
There are several future directions for the development of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide. One of the potential applications of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide is the treatment of cancer. Further preclinical studies are required to evaluate its efficacy and safety in animal models of cancer. Furthermore, the development of more water-soluble derivatives of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide could enhance its use in various experimental settings. Finally, the identification of new targets of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide involves the reaction between 5-chloro-2-methylphenylamine and 3,4-dimethoxyphenylacrylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide as a white solid with a purity of over 95%.
科学研究应用
N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential use as a chemical probe in various scientific research applications. It has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes such as gene expression, RNA splicing, and DNA damage response. PRMT5 has been implicated in various diseases such as cancer, neurodegenerative disorders, and viral infections. Therefore, the development of PRMT5 inhibitors such as N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide has significant therapeutic potential.
属性
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-7-14(19)11-15(12)20-18(21)9-6-13-5-8-16(22-2)17(10-13)23-3/h4-11H,1-3H3,(H,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVACDDWMBIBBSY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)

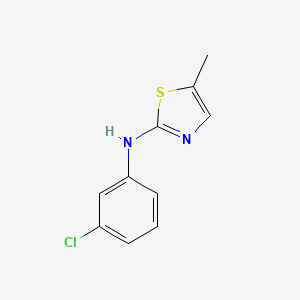
![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
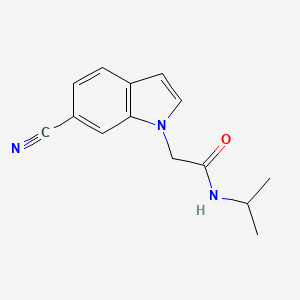
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)

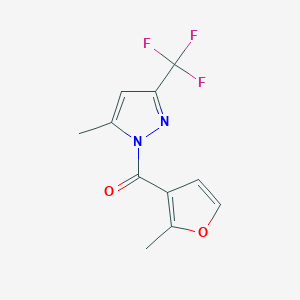
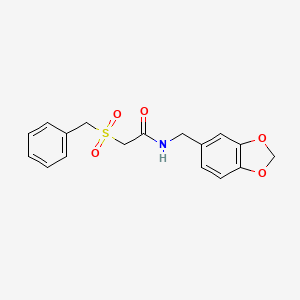

![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)